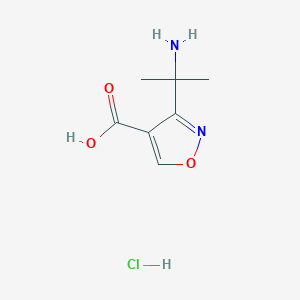
3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has a molecular weight of 206.63 .
Molecular Structure Analysis
The molecular structure of this compound includes a double C=N bond and a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group . This stabilizes the structure .Chemical Reactions Analysis
The amino group of this compound and its derivatives remains nonreactive in reactions with acyl- and alkyl donors .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its IUPAC name is 3-(2-aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride .Applications De Recherche Scientifique
Drug Discovery and Development
Isoxazole rings, such as those found in 3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride , are prevalent in many commercially available drugs due to their significant biological activities . The compound’s structure allows for the creation of diverse drug-like molecules that can bind to various biological targets. Its applications in drug discovery include:
- Anticancer Agents : Isoxazole derivatives have shown potential as anticancer agents, particularly as histone deacetylase (HDAC) inhibitors .
- Antibiotics : The isoxazole moiety is found in antibiotics like sulfamethoxazole, which demonstrates the versatility of this compound in creating antibacterial drugs .
- Neuroactive Drugs : Compounds like muscimol and ibotenic acid, which contain isoxazole rings, act on the central nervous system, suggesting potential applications in neurology .
- Anti-inflammatory and Analgesic : Isoxazole derivatives can be designed to exhibit anti-inflammatory and analgesic properties, expanding the therapeutic potential of this compound .
Biological Activity Profiling
The isoxazole ring is a crucial pharmacophore widely used in medicinal chemistry due to its diverse biological activities. The compound can be utilized to synthesize functionalized isoxazole scaffolds that exhibit various biological activities, such as:
- Antioxidant Properties : Isoxazole derivatives can be synthesized to function as antioxidants, protecting cells from oxidative stress .
- Antimicrobial and Antibacterial : The structural diversity of isoxazole allows for the development of new antimicrobial and antibacterial agents .
Chemical Synthesis and Catalysis
3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride: can be used in metal-free synthetic routes for the synthesis of isoxazoles. This is particularly important in the context of:
- Eco-friendly Synthesis : Developing metal-free synthetic methods reduces the environmental impact and toxicity associated with metal-catalyzed reactions .
- Diversity-Oriented Synthesis : The compound can serve as a starting point for the synthesis of a wide array of isoxazole derivatives, contributing to the diversity in drug design .
Material Science
The isoxazole ring’s ability to bind with various functional groups makes it a candidate for creating novel materials with specific properties. Potential applications include:
- Sensing Applications : Isoxazole derivatives can be incorporated into sensors due to their reactivity and ability to bind selectively to different analytes .
- Drug Delivery Systems : The compound’s structure could be exploited to develop targeted drug delivery systems, enhancing the efficacy of pharmaceuticals .
Nanotechnology
In nanotechnology, isoxazole derivatives can be used to design nanocatalysts and other nanostructured materials. Applications might involve:
- Nanocatalysis : The compound could be used to create catalysts at the nanoscale, improving reaction efficiency and selectivity .
- Nanomedicine : Isoxazole-based nanostructures could be explored for their potential in medical imaging and therapy .
Neurological Research
Given the neuroactive properties of isoxazole derivatives, this compound could be valuable in neurological research, particularly in:
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The compound “3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride” is an isoxazole derivative. Isoxazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets for this compound.
Mode of Action
The mode of action would depend on the specific targets of the compound. Given the structural features of isoxazole derivatives, they might interact with their targets through various types of chemical bonds and interactions .
Biochemical Pathways
Isoxazole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by “3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride” would depend on its specific targets.
Propriétés
IUPAC Name |
3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-7(2,8)5-4(6(10)11)3-12-9-5;/h3H,8H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLIKJOQABBKIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC=C1C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2591721.png)






![Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2591730.png)
![N-(4-Fluorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2591731.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid](/img/structure/B2591733.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2591737.png)
![N-[Cyano-(2-fluorophenyl)methyl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2591739.png)
